

# A Comparative Guide to Ionizable Lipids: CP-LC-1074 in Focus

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CP-LC-1074

Cat. No.: B15576881

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of mRNA, siRNA, and other genetic payloads. At the heart of these LNPs are ionizable lipids, a critical component that dictates the efficacy, safety, and biodistribution of the therapeutic. This guide provides an objective comparison of **CP-LC-1074**, a novel ionizable lipid, with other prominent alternatives in the field, supported by experimental data.

## Introduction to CP-LC-1074

**CP-LC-1074** is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.<sup>[1]</sup> It has demonstrated high efficiency in the in vivo delivery of various RNA modalities, including mRNA, circular RNA (cRNA), and self-amplifying RNA (saRNA).<sup>[1]</sup> A key characteristic of **CP-LC-1074** is its propensity for specific lung targeting following intravenous administration, a feature that distinguishes it from many other commercially available ionizable lipids.<sup>[1]</sup>

## Comparative Analysis of Ionizable Lipids

This guide focuses on comparing **CP-LC-1074** with three widely recognized ionizable lipids: DLin-MC3-DMA, SM-102, and ALC-0315. These lipids are integral components of FDA-approved therapies, including Onpattro® (DLin-MC3-DMA), Moderna's COVID-19 vaccine (SM-102), and Pfizer-BioNTech's COVID-19 vaccine (ALC-0315).

## Physicochemical Properties

The pKa of an ionizable lipid is a crucial parameter that governs its ability to encapsulate nucleic acids at an acidic pH and facilitate their release into the cytoplasm after endocytosis. An optimal pKa is generally considered to be in the range of 6.2 to 6.7 for effective in vivo delivery.

| Ionizable Lipid | Apparent pKa                                                                         | Key Structural Features                                                                             |
|-----------------|--------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CP-LC-1074      | Not explicitly reported; likely in the 6.0-7.0 range for effective endosomal escape. | Derived from homocysteine. <a href="#">[1]</a>                                                      |
| DLin-MC3-DMA    | 6.44 <a href="#">[2]</a>                                                             | Contains a dilinoleyl tail and a dimethylaminobutyrate headgroup.                                   |
| SM-102          | 6.68 <a href="#">[2]</a>                                                             | Features a heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate structure. |
| ALC-0315        | 6.09 <a href="#">[3]</a>                                                             | ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate).                               |

## In Vivo Performance: A Comparative Overview

Direct, head-to-head in vivo comparisons of **CP-LC-1074** with DLin-MC3-DMA, SM-102, and ALC-0315 under identical experimental conditions are limited in the public domain. However, by compiling data from various studies, we can draw valuable insights into their relative performance. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental setups.

Efficacy (Luciferase Expression)

| Ionizable Lipid | Route of Administration | Target Organ | Relative Luciferase Expression (Normalized to Control)                                  | Source |
|-----------------|-------------------------|--------------|-----------------------------------------------------------------------------------------|--------|
| CP-LC-1074      | Intravenous             | Lung         | High (Specific quantitative data for direct comparison not available)                   | [1]    |
| DLin-MC3-DMA    | Intravenous             | Liver        | Potent                                                                                  | [4][5] |
| SM-102          | Intramuscular           | Muscle       | High; reportedly moderately more efficient than ALC-0315 for intramuscular delivery.[3] | [6][7] |
| ALC-0315        | Intramuscular           | Muscle       | High                                                                                    | [6][7] |

One study reported that LNPs formulated with SM-102 and ALC-0315 resulted in significantly higher in vivo luciferase expression compared to LNPs formulated with KC2.[6] Another study comparing DLin-MC3-DMA and ALC-0315 for siRNA delivery found that ALC-0315 achieved a greater knockdown of the target protein.[4][5]

#### Lung Targeting

A significant advantage of **CP-LC-1074** is its demonstrated lung-targeting capability.[1] While many conventional ionizable lipids lead to primary accumulation in the liver, **CP-LC-1074**-formulated LNPs show preferential delivery to the lungs. This is a crucial feature for the development of therapies for pulmonary diseases. Studies on other lung-targeting lipids have shown that modifications to the lipid structure, such as the inclusion of amide and urea linkers, can modulate the pKa and improve lung specificity.[8]

## Safety and Toxicity

The safety profile of ionizable lipids is a critical consideration for their clinical translation. At high doses, some ionizable lipids can cause liver toxicity. For instance, a comparative study of DLin-MC3-DMA and ALC-0315 for siRNA delivery showed that at a high dose (5 mg/kg), ALC-0315 LNPs led to increased markers of liver toxicity, whereas DLin-MC3-DMA LNPs did not show the same effect.<sup>[5]</sup> **CP-LC-1074** has been reported to show no signs of toxicity in vivo, though detailed dose-dependent toxicity studies are not widely available in the public domain.<sup>[1]</sup>

## Experimental Protocols and Methodologies

For researchers looking to conduct their own comparative studies, this section provides an overview of standard experimental protocols.

### LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lung-Specific mRNA Delivery by Ionizable Lipids with Defined Structure-Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cris.iucc.ac.il [cris.iucc.ac.il]
- To cite this document: BenchChem. [A Comparative Guide to Ionizable Lipids: CP-LC-1074 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576881#comparing-cp-lc-1074-to-other-ionizable-lipids]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)